molecular formula C17H24NO3P B14655926 Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate CAS No. 53267-99-5

Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate

Cat. No.: B14655926
CAS No.: 53267-99-5
M. Wt: 321.4 g/mol
InChI Key: XRLWJWPRKIAIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate is an organophosphorus compound that features a pyridine ring substituted with phenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 3,5-dimethyl-2-phenylpyridine with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite group replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate: Lacks the dimethyl groups on the pyridine ring.

    Diethyl (3,5-dimethylpyridin-1(2H)-yl)phosphonate: Lacks the phenyl group on the pyridine ring.

    Diethyl (2-phenyl-3,5-dimethylpyridin-1(2H)-yl)phosphonate: Similar structure but different substitution pattern.

Uniqueness

Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate is unique due to the specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both phenyl and dimethyl groups can enhance its stability and binding affinity in various applications.

Properties

CAS No.

53267-99-5

Molecular Formula

C17H24NO3P

Molecular Weight

321.4 g/mol

IUPAC Name

1-diethoxyphosphoryl-3,5-dimethyl-2-phenyl-2H-pyridine

InChI

InChI=1S/C17H24NO3P/c1-5-20-22(19,21-6-2)18-13-14(3)12-15(4)17(18)16-10-8-7-9-11-16/h7-13,17H,5-6H2,1-4H3

InChI Key

XRLWJWPRKIAIKZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1C=C(C=C(C1C2=CC=CC=C2)C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.